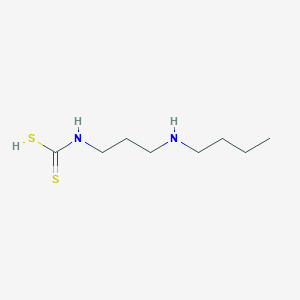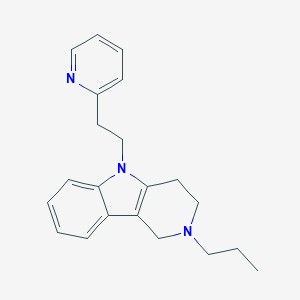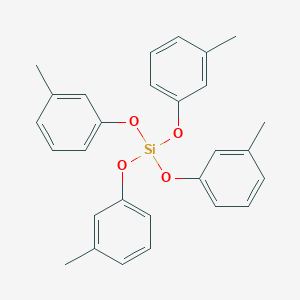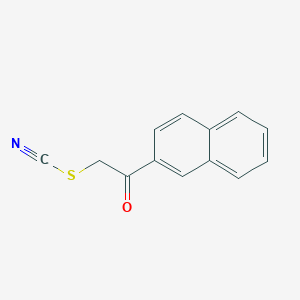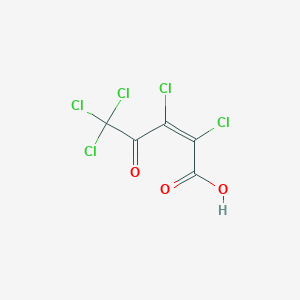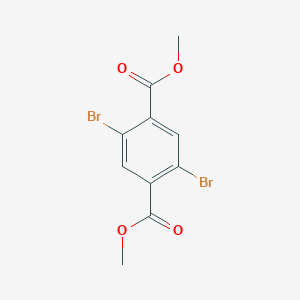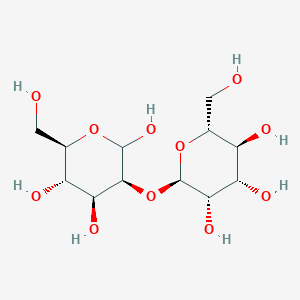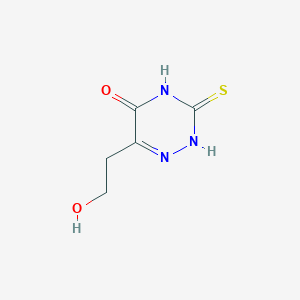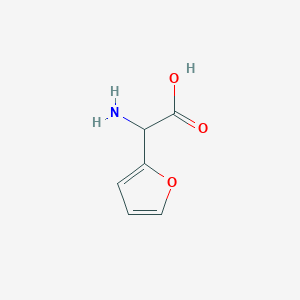
Ruthenium-99
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ruthenium-99 (Ru-99) is a radioactive isotope of ruthenium, a rare metal in the platinum group. It is produced by neutron activation of stable ruthenium-98 in nuclear reactors and is used as a radioisotope in various scientific research applications. Ru-99 has a half-life of 16.99 days and decays by beta emission to stable molybdenum-99.
Mécanisme D'action
Ruthenium-99 decays by beta emission, releasing high-energy electrons that can penetrate tissues and cells. The beta decay of Ruthenium-99 produces gamma radiation, which can be detected by imaging techniques such as gamma scintigraphy. The decay of Ruthenium-99 to molybdenum-99 is a key step in the production of medical isotopes for diagnostic imaging.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Ruthenium-99 are related to its beta decay and gamma radiation emission. The high-energy electrons released by beta decay can cause damage to DNA and other cellular structures, leading to cell death. The gamma radiation emitted by Ruthenium-99 can also cause ionization of molecules in tissues, leading to free radical formation and oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ruthenium-99 in lab experiments is its short half-life, which allows for rapid turnover and clearance of the radioisotope from tissues and cells. This can be useful in studies of metabolic pathways and turnover rates. However, the short half-life also limits the use of Ruthenium-99 in long-term studies and requires frequent production and delivery of the radioisotope.
Orientations Futures
For the use of Ruthenium-99 in scientific research include the development of new radiolabeling techniques for proteins and peptides, the use of Ruthenium-99 as a tracer in environmental studies, and the optimization of production methods for molybdenum-99 and other medical isotopes. Additionally, the development of new imaging techniques that can detect low levels of Ruthenium-99 and other radioisotopes could have important applications in medical imaging and environmental monitoring.
Méthodes De Synthèse
The production of Ruthenium-99 involves the irradiation of stable ruthenium-98 targets with neutrons in a nuclear reactor. The irradiated targets are then processed to extract the Ruthenium-99 radioisotope. The production of Ruthenium-99 is a byproduct of the production of other radioisotopes, such as molybdenum-99, which is used in medical imaging.
Applications De Recherche Scientifique
Ruthenium-99 is used in various scientific research applications, including radiolabeling of proteins and peptides for biological studies, as a tracer in environmental studies, and in nuclear medicine. One of the primary uses of Ruthenium-99 is in the production of molybdenum-99, which is used in medical imaging.
Propriétés
Numéro CAS |
15411-62-8 |
|---|---|
Nom du produit |
Ruthenium-99 |
Formule moléculaire |
Ru |
Poids moléculaire |
98.90593 g/mol |
Nom IUPAC |
ruthenium-99 |
InChI |
InChI=1S/Ru/i1-2 |
Clé InChI |
KJTLSVCANCCWHF-YPZZEJLDSA-N |
SMILES isomérique |
[99Ru] |
SMILES |
[Ru] |
SMILES canonique |
[Ru] |
Autres numéros CAS |
15411-62-8 |
Synonymes |
99Ru isotope Ru-99 isotope Ruthenium-99 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



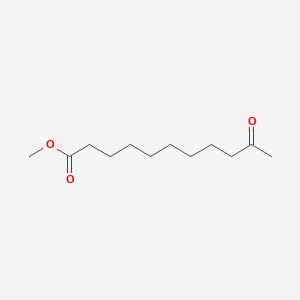
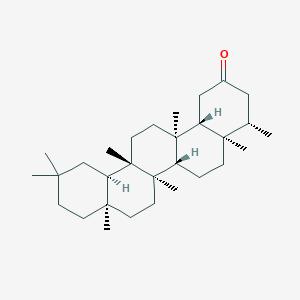
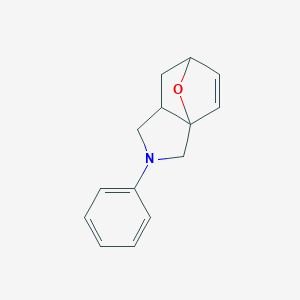
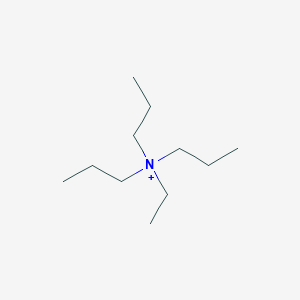
![Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]-](/img/structure/B95757.png)
